

Application Notes: BIIB091 Dosage for In Vivo Animal Studies

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Compound of Interest		
Compound Name:	BIIB091	
Cat. No.:	B15578730	Get Quote

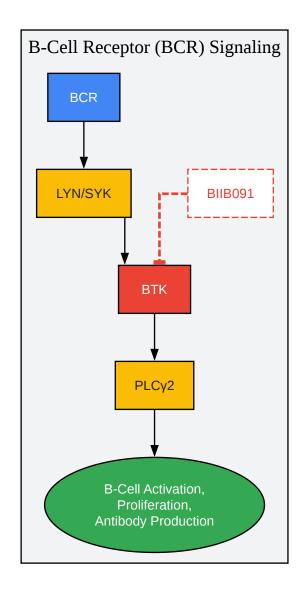
Introduction

BIIB091 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling protein downstream of the B-cell receptor (BCR) and Fc receptors (FcR), playing a non-redundant role in the function of B cells and myeloid cells.[2][3] By inhibiting BTK, **BIIB091** blocks key cellular processes such as B-cell activation, proliferation, differentiation, and antigen presentation.[2][4] In myeloid cells, it can inhibit functions like cytokine and reactive oxygen species (ROS) production.[1][2] These application notes provide a summary of dosages, pharmacokinetic data, and detailed experimental protocols for in vivo animal studies involving **BIIB091**, intended for researchers in immunology and drug development.

Mechanism of Action: BTK Signaling Inhibition

BIIB091 is an orthosteric, ATP-competitive inhibitor that binds to BTK, sequestering the critical phosphorylation site Tyr-551 into an inactive conformation.[5] This reversible binding prevents BTK autophosphorylation and the subsequent phosphorylation of downstream targets like PLCγ2, effectively blocking the signaling cascade.[1][6] The diagrams below illustrate the signaling pathways affected by **BIIB091**.

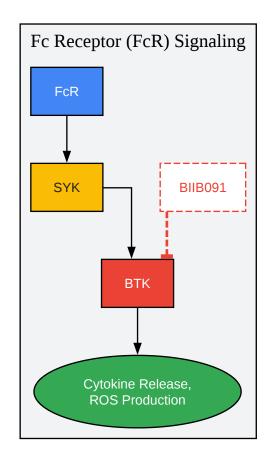




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Caption: BIIB091 inhibits BTK downstream of the B-Cell Receptor (BCR).





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Caption: BIIB091 inhibits BTK downstream of the Fc Receptor (FcR) in myeloid cells.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo animal studies with BIIB091.

Table 1: In Vivo Efficacy of BIIB091 in a Mouse Model



Animal Model	Dosing Regimen	Route of Administration	Key Findings	Reference
Thymus- Independent Type II (TI-2) Antigen Model (C57BL/6 Mice)	0.03, 0.1, 0.3, 1, 3, 10, 30 mg/kg	Oral (p.o.), twice daily for 10 days	Dose- dependently decreased anti- NP IgM antibody serum titers. Calculated ED50 was ~2 mg/kg.	[1][6]
In Vivo B-Cell Activation Model (Mice)	3 and 30 mg/kg	Oral (p.o.), single dose	Dose- dependently inhibited gene expression changes associated with B-cell activation.	[2]

Table 2: Pharmacokinetic Parameters of BIIB091 in Preclinical Species



Species	Dose (IV)	t ₁ / ₂ (h)	Vss (L/kg)	CL (mL/min /kg)	Dose (PO)	F (%)	t _{max} (h)
Rat	1 mg/kg	2.1	0.4	10	5 mg/kg	42	0.9
Cynomol gus Monkey	1 mg/kg	1.1	0.7	18	5 mg/kg	31	0.33
Dog	1 mg/kg	6.0	1.7	12	5 mg/kg	87	1.6

Data

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Abbreviat

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Oral; t1/2:

Half-life;

Vss:

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Protocols: In Vivo Animal Studies Protocol 1: Thymus-Independent Type II (TI-2) Antigen Immunization Model

This protocol is designed to evaluate the effect of **BIIB091** on antibody production in response to a T-cell-independent antigen.

- 1. Materials and Reagents
- BIIB091
- Vehicle solution (e.g., CMC/Tween suspension or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
- (4-hydroxy-3-nitrophenyl)acetyl (NP)-Ficoll (antigen)
- C57BL/6 mice
- Standard equipment for oral gavage and blood collection
- 2. Experimental Procedure
- Animal Acclimation: Acclimate C57BL/6 mice to laboratory conditions for at least one week prior to the experiment.
- Group Allocation: Randomly assign mice to vehicle control and BIIB091 treatment groups.
- **BIIB091** Administration:
 - Prepare BIIB091 in the selected vehicle at the desired concentrations (e.g., 0.03 to 30 mg/kg).[1]



- o Administer BIIB091 or vehicle via oral gavage (p.o.) twice daily for 10 consecutive days.[1]
- Immunization: On day 0, immunize all mice with NP-Ficoll according to the manufacturer's protocol, typically via intraperitoneal injection.
- Sample Collection: On day 10, collect blood samples from all animals. It is recommended to collect blood 1 to 4 hours after the final dose to correlate with pharmacodynamic markers.[2]
- Analysis:
 - Isolate serum from the blood samples.
 - Measure the titers of anti-NP IgM antibodies using an enzyme-linked immunosorbent assay (ELISA).
 - A significant reduction in anti-NP IgM titers in the BIIB091-treated groups compared to the vehicle group indicates efficacy.[1]

Protocol 2: In Vivo B-Cell Activation Model

This protocol assesses the ability of **BIIB091** to inhibit acute B-cell activation in vivo.

- 1. Materials and Reagents
- BIIB091
- Vehicle solution
- Anti-IgD antibodies
- Mice (species as required)
- Standard equipment for oral gavage, intravenous injection, and spleen harvesting
- Reagents for Fluorescence-Activated Cell Sorting (FACS) and gene expression analysis (e.g., RNA isolation kits, qPCR reagents)
- 2. Experimental Workflow





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Caption: Workflow for the in vivo B-cell activation experimental model.

3. Experimental Procedure

- Animal Dosing: Administer a single oral dose of vehicle or BIIB091 (e.g., 3 mg/kg, 30 mg/kg) to the respective animal groups.[2]
- Incubation: Wait for 1 hour post-dose to allow for drug absorption.
- B-Cell Stimulation: Inject animals intravenously with anti-IgD antibodies to induce B-cell activation.[2]
- Activation Period: Wait for 4-5 hours to allow for the B-cell activation response to occur.[2]
- Tissue Harvesting: Euthanize the animals and harvest their spleens.
- Cell Isolation: Prepare a single-cell suspension from the spleens. Isolate B cells using FACS.
 [2]
- Analysis:
 - Extract RNA from the isolated B cells.
 - Perform gene expression analysis (e.g., RNA-seq or qPCR) to identify differentially expressed genes associated with the IgD-induced B-cell activation signature.
 - A dose-dependent inhibition of these gene expression changes in the BIIB091-treated groups indicates pharmacodynamic activity.[2]

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